5-fluoro-4-(4-methoxyphenyl)-6-[4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]pyrimidine
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Overview
Description
5-fluoro-4-(4-methoxyphenyl)-6-[4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-4-(4-methoxyphenyl)-6-[4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a Suzuki coupling reaction using a boronic acid derivative and a palladium catalyst.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and an α,β-unsaturated carbonyl compound.
Attachment of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction using a suitable piperazine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the pyrazole ring, leading to the formation of dihydropyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-fluoro-4-(4-methoxyphenyl)-6-[4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]pyrimidine is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful for investigating cellular pathways and mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It has shown promise as a lead compound for the development of new drugs targeting specific diseases, such as cancer and neurological disorders.
Industry
In industry, this compound is used in the development of new materials and coatings. Its unique chemical properties make it suitable for applications in electronics, photonics, and nanotechnology.
Mechanism of Action
The mechanism of action of 5-fluoro-4-(4-methoxyphenyl)-6-[4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
4-(4-methoxyphenyl)-6-[4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]pyrimidine: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
5-fluoro-4-(4-methoxyphenyl)-6-[4-(1H-pyrazole-3-carbonyl)piperazin-1-yl]pyrimidine: Lacks the methyl group on the pyrazole ring, which may influence its binding affinity to molecular targets.
5-fluoro-4-(4-methoxyphenyl)-6-[4-(1-methyl-1H-pyrazole-3-carbonyl)piperidin-1-yl]pyrimidine: Contains a piperidine ring instead of a piperazine ring, which may alter its pharmacokinetic properties.
Uniqueness
The presence of the fluorine atom, methoxyphenyl group, and piperazine ring in 5-fluoro-4-(4-methoxyphenyl)-6-[4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]pyrimidine contributes to its unique chemical and biological properties. These structural features enhance its potential as a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(1-methylpyrazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O2/c1-25-8-7-16(24-25)20(28)27-11-9-26(10-12-27)19-17(21)18(22-13-23-19)14-3-5-15(29-2)6-4-14/h3-8,13H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SISBHGWSMUTEFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)N2CCN(CC2)C3=NC=NC(=C3F)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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